![molecular formula C10H18N2 B14472782 3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile CAS No. 66102-55-4](/img/structure/B14472782.png)
3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile is an organic compound characterized by its unique structure, which includes an ethyl group, an isopropylamino group, and a pent-2-enenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile typically involves the reaction of an appropriate nitrile precursor with an isopropylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, which help to dissolve the reactants and provide a medium for the reaction to occur.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the pure compound. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or amines.
Applications De Recherche Scientifique
3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-3-[(propan-2-yl)amino]but-2-enenitrile
- 3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile
- 3-Ethyl-2-[(methyl)amino]pent-2-enenitrile
Uniqueness
3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific reactivity and interactions are advantageous.
Propriétés
Numéro CAS |
66102-55-4 |
|---|---|
Formule moléculaire |
C10H18N2 |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
3-ethyl-2-(propan-2-ylamino)pent-2-enenitrile |
InChI |
InChI=1S/C10H18N2/c1-5-9(6-2)10(7-11)12-8(3)4/h8,12H,5-6H2,1-4H3 |
Clé InChI |
YYIUOJTZBBORAS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C#N)NC(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


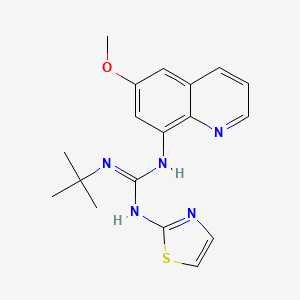
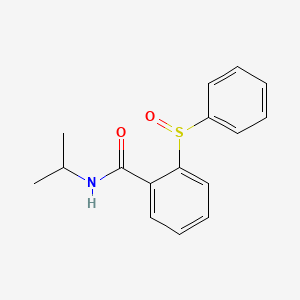

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)

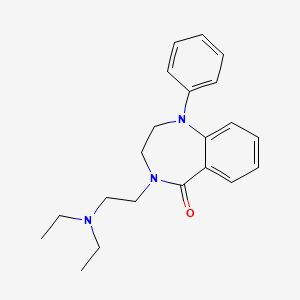
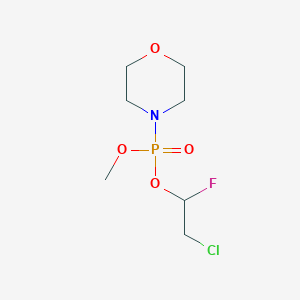
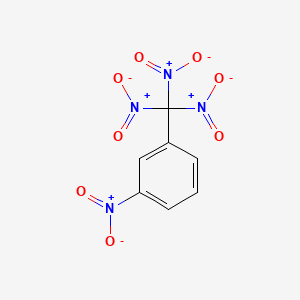
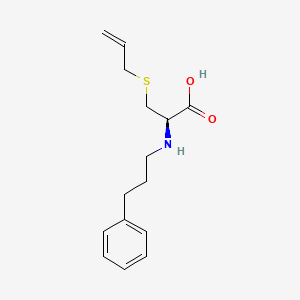
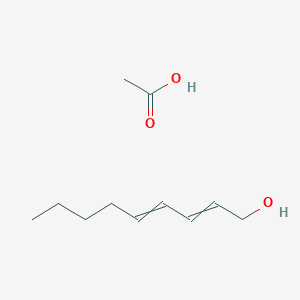
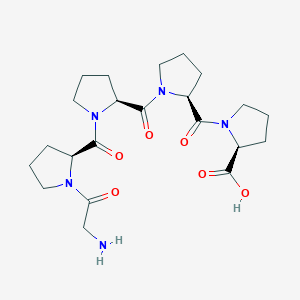
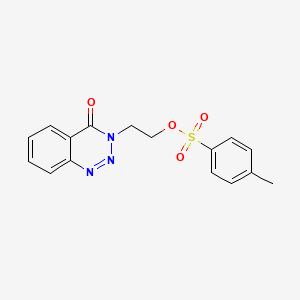
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)

